1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the benzodioxole to the piperazine ring: This step often involves a nucleophilic substitution reaction where the benzodioxole moiety is introduced to the piperazine ring.
Introduction of the methylsulfanylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the methylsulfanylphenyl group is attached to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with different substituents.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is unique due to the combination of its benzodioxole and methylsulfanylphenyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzodioxole derivatives.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-25-18-5-2-16(3-6-18)13-21-8-10-22(11-9-21)14-17-4-7-19-20(12-17)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEWFGJGQHJFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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